ML390 is a compound identified through high-throughput screening and medicinal chemistry efforts aimed at discovering novel inducers of a specific biological pathway. It has demonstrated significant potency in inducing the expression of genes associated with various cellular processes. The compound's structure and properties have been characterized, leading to its classification as a small molecule with potential therapeutic applications.
ML390 was developed as part of an extensive research initiative focused on identifying compounds that can modulate biological pathways relevant to disease mechanisms. The lead compound was derived from a series of halide-substituted derivatives, with ML390 emerging as a notable candidate due to its enhanced biological activity.
ML390 can be classified as a small organic molecule. Its specific classification within medicinal chemistry is based on its mechanism of action, which involves the modulation of gene expression through interaction with cellular targets.
The synthesis of ML390 involves several key steps, typically starting from commercially available starting materials. The synthetic route includes:
The synthesis may utilize various chemical reactions including nucleophilic substitutions and coupling reactions, which are common in organic synthesis. Specific reagents and conditions are tailored to achieve the desired modifications without compromising the integrity of the core structure.
ML390 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The precise three-dimensional arrangement of atoms plays a critical role in its interaction with target proteins.
The molecular formula and weight, along with other structural data such as bond lengths and angles, can be derived from X-ray crystallography or computational modeling studies. These analyses help elucidate how structural features correlate with biological function.
ML390 participates in various chemical reactions that are essential for its biological activity. These may include:
Understanding these reactions requires knowledge of kinetic parameters and thermodynamic stability, which can be assessed through assays designed to measure binding affinity and efficacy.
The mechanism by which ML390 exerts its effects involves several steps:
Quantitative data on the efficacy of ML390 can be obtained from dose-response studies, where parameters such as half-maximal effective concentration (EC50) are determined.
ML390 exhibits distinct physical properties that include:
Chemical stability under different conditions (pH, temperature) is assessed to ensure reliability during storage and use. Additionally, reactivity with other chemical species is evaluated to predict behavior in biological systems.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provide insights into purity and structural integrity.
ML390 has potential applications in several scientific domains:
ML390 (CAS 2029049-79-2) represents a structurally optimized dihydroorotate dehydrogenase (DHODH) inhibitor with the molecular formula C₂₁H₂₁F₃N₂O₃ and a molecular weight of 406.4 g/mol. It emerged from rigorous chemical screening and optimization campaigns targeting differentiation arrest in acute myeloid leukemia (AML) [2] [7]. This compound exhibits potent inhibition of human DHODH (IC₅₀ = 0.56 μM in cell-free assays) and induces myeloid differentiation at low micromolar concentrations (ED₅₀ ~2 μM) [1] [4]. Its crystalline structure bound to DHODH provides atomic-level insights into its mechanism, positioning ML390 as a pivotal tool compound for probing pyrimidine metabolism in oncology [4] [8].
The discovery of ML390 originated from a high-throughput phenotypic screen of 330,000 compounds from the Molecular Libraries Probe Production Centers Network (MLPCN). Researchers utilized a genetically engineered Lys-GFP-ER-HoxA9 murine cell line derived from lysozyme-GFP mouse bone marrow. In this model, GFP expression served as a differentiation reporter upon inactivation of HoxA9—a transcription factor overexpressed in 70% of AML patients that maintains differentiation arrest [2] [4] [7].
Mechanism of Action:ML390 targets mitochondrial DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. By oxidizing dihydroorotate to orotate, DHODH couples pyrimidine synthesis to the mitochondrial electron transport chain via ubiquinone. ML390 binds the ubiquinone pocket of DHODH, validated by X-ray crystallography, thereby depleting intracellular uridine monophosphate (UMP) pools [4] [8]. In AML cells, this pyrimidine starvation triggers:
Differentiation Efficacy Across Models:ML390 demonstrates consistent activity in murine and human AML lines. Flow cytometry-based differentiation assays after 4-day treatments revealed EC₅₀ values as follows:
Table 1: Differentiation Efficacy of ML390 in AML Cell Lines
Cell Line | Model Description | EC₅₀ (μM) | Assay Endpoint |
---|---|---|---|
ER-HoxA9-GFP | Murine HoxA9-driven AML progenitor | 1.8 ± 0.6 | CD11b/MAC1 upregulation |
THP-1 | Human monocytic AML | 6.5 ± 0.9 | CD11b expression |
U937 | Human histiocytic lymphoma (AML-relevant) | 8.8 ± 0.8 | Morphological differentiation |
Critically, differentiation induced by ML390 is phenocopied by other DHODH inhibitors (e.g., brequinar) and reversed by supplementation with orotate or high-concentration uridine (100 μM), confirming on-target pyrimidine depletion as the mechanistic basis [2] [10]. This positions DHODH inhibition as a metabolic vulnerability uniquely exploitable in differentiation-refractory AML.
DHODH has oscillated as an oncology target since the 1970s, shaped by clinical successes and failures:
First-Generation Inhibitors:
The AML Renaissance:In 2016, a landmark study redefined DHODH’s role in AML. A phenotypic screen for differentiation inducers identified DHODH as the target of 11/12 validated hits, including ML390 precursors. This revealed:
ML390’s Chemical Optimization:Two initial hit scaffolds were optimized:
Table 2: Evolution of DHODH Inhibitors in Oncology
Inhibitor | Chemical Class | DHODH IC₅₀ (μM) | Clinical Status (Oncology) | Key Limitations |
---|---|---|---|---|
Brequinar | Quinolinecarboxylic acid | 0.004 | Abandoned (Phase II) | Narrow therapeutic index (solid tumors) |
Leflunomide | Hydroxyacrylic acid | ~10 | Repurposed (Phase I/II myeloma) | Low potency, immunosuppressive |
ML390 | Trifluoromethoxybenzamide | 0.56 | Preclinical tool compound | Not in clinical development |
BAY 2402234 | Pyrazolecarboxamide | 0.017 | Phase I (NCT03404726) | AML-specific optimization |
Contemporary DHODH inhibitors (e.g., BAY 2402234, ASLAN003) now prioritize AML-specific pharmacokinetics and differentiation biomarkers. ML390 remains a cornerstone for target validation, illuminating DHODH’s resurgence as a differentiation therapy target [3] [5].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9